molecular formula C17H23N5O2 B4531804 [4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone

[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B4531804
M. Wt: 329.4 g/mol
InChI Key: MXQKKWXUDFLBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a methoxybenzene derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    [3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2-one]: This compound shares a similar piperidine ring structure but differs in its indole and quinoline moieties.

    [1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl]piperazin-1-yl]benzo[d]isoxazole: This compound contains a triazole ring and a piperazine ring, similar to the target compound, but with different substituents.

Uniqueness

The uniqueness of [4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone lies in its combination of a triazole ring, a piperidine ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-16-4-2-14(3-5-16)17(23)21-8-6-13(7-9-21)11-22-12-15(10-18)19-20-22/h2-5,12-13H,6-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKKWXUDFLBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C=C(N=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 2
[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 3
[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 5
[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-[[4-(Aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.